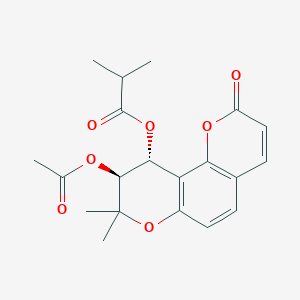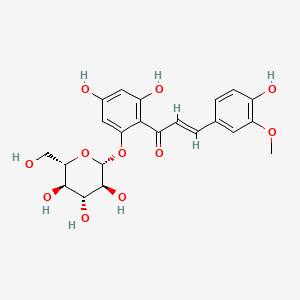![molecular formula C24H25N3O8 B12401385 [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthalene moiety, a pyrimidine ring, and an oxolane ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Attachment of the naphthalene moiety: This step may involve the use of coupling reagents such as EDCI or DCC to form the carbamoyl linkage.
Construction of the oxolane ring: This can be synthesized via cyclization reactions involving hydroxyl and methoxy groups.
Final acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme interactions, particularly those involving pyrimidine or naphthalene derivatives.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate likely involves interactions with molecular targets such as enzymes or receptors. The naphthalene and pyrimidine moieties may play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(phenylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
- [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
Uniqueness
The unique combination of the naphthalene moiety with the pyrimidine and oxolane rings distinguishes [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate from other similar compounds. This structural uniqueness may confer specific properties and applications that are not observed in its analogs.
Properties
Molecular Formula |
C24H25N3O8 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C24H25N3O8/c1-13(29)34-19-18(12-28)35-23(20(19)33-2)27-11-17(22(31)26-24(27)32)21(30)25-10-14-7-8-15-5-3-4-6-16(15)9-14/h3-9,11,18-20,23,28H,10,12H2,1-2H3,(H,25,30)(H,26,31,32)/t18-,19+,20?,23-/m1/s1 |
InChI Key |
FBLYRAZGUZFAPQ-QNLWVQNGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H](C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)




![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)



